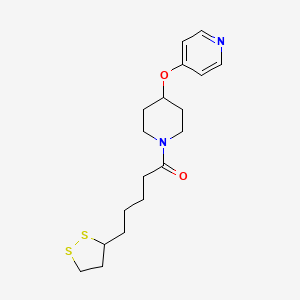
1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H22FN5O3 and its molecular weight is 399.426. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Serotonin 5-HT2 Receptor Antagonists
A comprehensive study by Andersen et al. (1992) introduced a series of compounds including 3-(4-fluorophenyl)-1H-indoles with modifications that yielded high affinity and selectivity for serotonin 5-HT2 receptors over dopamine D2 receptors and alpha 1 adrenoceptors. These compounds were synthesized to explore the therapeutic potential in modulating serotonin levels, showcasing significant potency and selectivity, suggesting potential research applications in the development of central nervous system (CNS) drugs. Their pharmacological profile indicated a promising avenue for the development of selective serotonin receptor antagonists with potential applications in treating psychiatric disorders and beyond (Andersen, Perregaard, Arnt, Nielsen, & Begtrup, 1992).
Novel Methods for Heterocyclic Compound Synthesis
Lifshits et al. (2015) developed a new method for the preparation of (2-aminopyridin-4-yl)methanol, a critical intermediate in synthesizing various pharmacophores, including imidazo[1,2-a]pyridines. This method enhances the efficiency and reduces the complexity of synthesizing heterocyclic compounds with potential pharmacological activities. Such advancements in synthetic methodologies open new pathways for the discovery and development of drugs based on the structural motif of 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one and related heterocyclic compounds (Lifshits, Ostapchuk, & Brel, 2015).
Anti-Inflammatory and Analgesic Properties
The exploration of novel 4(3H)-quinazolinone derivatives by Farag et al. (2012) as anti-inflammatory and analgesic agents included the investigation of compounds with the structural framework of 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one. Such studies contribute to the broader understanding of the therapeutic potential of fluoro-substituted compounds in modulating inflammatory processes and pain, highlighting the diverse research applications of these chemical entities in developing new treatments for inflammation and pain management (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Dopamine and Serotonin Receptor Antagonism
Research by Perregaard et al. (1992) into noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists within a series of 3-substituted 1-(4-fluorophenyl)-1H-indoles, including derivatives of 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one, underscores the compound's utility in studying neurotransmitter regulation in the CNS. Such antagonists offer insights into the mechanisms of action of potential antipsychotic medications with fewer side effects, contributing to the development of safer therapeutic options for mental health disorders (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O3/c1-14-2-7-18(23-22-14)29-17-8-9-24(12-17)19(27)13-25-10-11-26(20(25)28)16-5-3-15(21)4-6-16/h2-7,17H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOCMYAGICAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2706292.png)

![4-Chloro-2-(7-methoxy-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2706295.png)
![N1-(sec-butyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2706296.png)
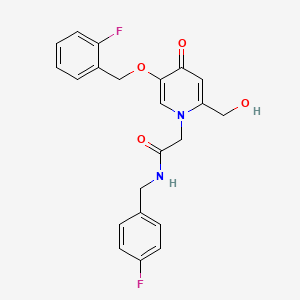
![N-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)prop-2-enamide](/img/structure/B2706299.png)
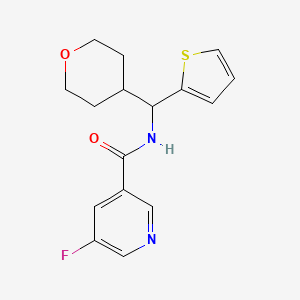
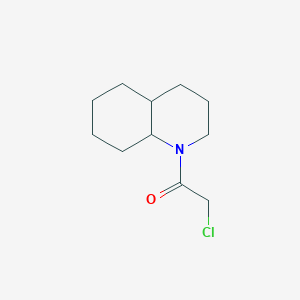
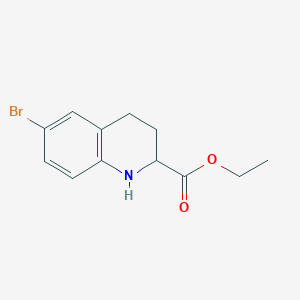
![Ethyl 4-(4-methylphenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2706305.png)
![5-({3-[(Pyridin-4-yl)methoxy]pyrrolidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2706306.png)
![2-(4-fluorophenyl)-7-[(2-methoxyethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2706308.png)

